molecular formula CH3C6H4CH=CH2<br>C9H10<br>C9H10 B072717 4-Methylstyrene CAS No. 1319-73-9

4-Methylstyrene

Cat. No.: B072717
CAS No.: 1319-73-9
M. Wt: 118.18 g/mol
InChI Key: JLBJTVDPSNHSKJ-UHFFFAOYSA-N
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Description

4-Methylstyrene, also known as 4-Vinyltoluene, is an organic compound with the molecular formula C9H10. It is a clear, colorless to light yellow liquid with an aromatic odor. This compound is a derivative of styrene, where a methyl group is substituted at the para position of the benzene ring. It is primarily used as a monomer in the production of polyesters and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylstyrene can be synthesized through the Wittig reaction. The general procedure involves the reaction of methyltriphenylphosphonium iodide with potassium carbonate in 1,2-dimethoxyethane under an inert atmosphere. This is followed by the addition of 4-methylbenzaldehyde and continued stirring at 80°C for 24 hours .

Industrial Production Methods: In industrial settings, this compound is produced by the dehydrogenation of 4-ethyltoluene. This process involves heating 4-ethyltoluene in the presence of a catalyst, typically a metal oxide, to remove hydrogen and form the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylstyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Polymerization: Acid catalysts or radical initiators.

    Substitution: Palladium catalysts in the Heck reaction.

Major Products:

Scientific Research Applications

4-Methylstyrene has diverse applications in scientific research:

    Chemistry: It is used as a monomer for the synthesis of polyesters and other polymers.

    Biology: While not extensively used in biological research, its derivatives and polymers may find applications in biomaterials.

    Medicine: Its role in medicine is limited, but its polymers could be explored for drug delivery systems.

    Industry: It is widely used in the production of plastics, coatings, and paint additives. .

Mechanism of Action

The mechanism of action of 4-Methylstyrene primarily involves its polymerization and reactivity with various catalysts. In polymerization, the double bond in the vinyl group reacts with catalysts to form long polymer chains. In substitution reactions, the aromatic ring undergoes electrophilic substitution facilitated by catalysts like palladium .

Comparison with Similar Compounds

    Styrene: The parent compound of 4-Methylstyrene, lacking the methyl group at the para position.

    α-Methylstyrene: Similar to this compound but with a methyl group at the alpha position of the vinyl group.

    Vinyltoluene: A mixture of isomers including this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to styrene, it has a higher boiling point and different polymerization characteristics. α-Methylstyrene, on the other hand, shows lower reactivity and crosslinking efficiency .

Properties

IUPAC Name

1-ethenyl-4-methylbenzene
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InChI

InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3
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InChI Key

JLBJTVDPSNHSKJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C=C
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Molecular Formula

C9H10, Array
Record name P-METHYLSTYRENE
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Related CAS

54193-24-7, 24936-41-2
Record name Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic
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Record name Poly(p-methylstyrene)
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DSSTOX Substance ID

DTXSID3020889
Record name 4-Methylstyrene
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Molecular Weight

118.18 g/mol
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Physical Description

P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

172 °C, 173 °C
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Flash Point

125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c.
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Solubility

In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble)
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Density

0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24
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Impurities

3% meta-vinyltoluene, 0.2% ortho-vinyltoluene
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Color/Form

Liquid

CAS No.

622-97-9, 1319-73-9
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Melting Point

-37.8 °C, -34 °C
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Synthesis routes and methods I

Procedure details

A syndiotactic poly-p-methyl-styrene in powder form is prepared according to the method described in Macromolecules, 1989, 22, 104. p-Methyl-styrene (0.5 mmoles) is polymerized in toluene (59 ml) at 50° C. for 24 hours, in the presence of tetrabenzyltitanium (5·10 moles) and methylalumoxane (0.3 g); 8.5 g of s-PpMS are obtained. A film about 100 microns thick is produced by compression molding at a pressure of 2 Kg/cm2 and at a temperature of 230° C. An amorphous film is thus obtained.
Name
methylalumoxane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
10 mol
Type
catalyst
Reaction Step One
[Compound]
Name
poly-p-methyl-styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This example illustrates the dehydrogenation of cumene and p-ethyltoluene using a diluent comprising steam and nitrogen. Three and three-tenths of the catalyst prepared in Example I, ground to 18 to 40 mesh, was employed in the reactor described in Example I. Initially p-ethyltoluene was flowed into the reactor at 0.38 liquid hourly space velocity, 11:1 diluent to p-ethyltoluene ratio (8:1 steam and 3:1 nitrogen) at 588° C. yielding a relatively poor conversion and selectivity. The catalyst was decoked with 5% oxygen and nitrogen for about 1 hr. Cumene was then run at 0.38 liquid hourly space velocity, 11:1 diluent ratio (8:1 steam and 3:1 nitrogen) at 588° C. providing 40% conversion to alphamethylstyrene and 88% selectivity. The feed was then switched from cumene to p-ethyltoluene using the same diluent dilution and conditions providing 22% conversion to p-methylstyrene and 93% selectivity. Conditions were then changed to 0.72 liquid hourly space velocity, 10:1 diluent ratio for the p-ethyltoluene (8:1 steam and 2:1 nitrogen) at 598° C. yielding 40% conversion and 92% selectivity to p-methylstyrene.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

TLC Rf=0.70 (pentane); IR (CCl4) 3089 (m), 3048 (m), 3009 (s), 2962 (s), 2962 (s), 2926 (s), 2855 (s), 1628 (m), 1570 (s), 1513 (s); 1H NMR (200 MHz, CDCl3) δ2.32 (s, 3H), 2.59 (d, J=10.9, 1H), 2.56 (d, J=17.6, 1H), 6.67 (dd, J=17.5, 10.9, 1H), 7.12 (d, J=8.0, 2H), 7.29 (d, J=8.1, 2H); 13C NMR (CDCl3) δ21.2, 112.8, 126.1, 129.2, 134.8, 136.7, 137.6; LRMS (EI) 119((M+1), 11), 118 ((M+), 100), 117 (68), 91 (42); HRMS (EI) calculated for C9H10 118.0783 (M+), found 118.0777. The IR and 1H NMR matched spectral data reported by Hollywood, F. and Suschitzaky, H., Synthesis 662-665 (1982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( s )
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0 (± 1) mol
Type
reactant
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[Compound]
Name
( s )
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0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
( 68 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
C9H10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( m )
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0 (± 1) mol
Type
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Reaction Step Nine
[Compound]
Name
( s )
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0 (± 1) mol
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[Compound]
Name
( s )
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylstyrene
Reactant of Route 2
4-Methylstyrene
Reactant of Route 3
4-Methylstyrene
Reactant of Route 4
4-Methylstyrene
Reactant of Route 5
4-Methylstyrene
Reactant of Route 6
Reactant of Route 6
4-Methylstyrene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.